(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 862826-67-3
Cat. No.: VC4354992
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862826-67-3 |
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Molecular Formula | C16H16ClN3O2S |
Molecular Weight | 349.83 |
IUPAC Name | [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Standard InChI | InChI=1S/C16H16ClN3O2S/c1-3-23-16-18-8-9-20(16)15(21)13-10(2)22-19-14(13)11-6-4-5-7-12(11)17/h4-7H,3,8-9H2,1-2H3 |
Standard InChI Key | ODTUSTNPZPWNQV-UHFFFAOYSA-N |
SMILES | CCSC1=NCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Introduction
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that combines isoxazole and imidazole rings. This compound is not extensively documented in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis
The synthesis of this compound likely involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with 2-(ethylthio)-4,5-dihydro-1H-imidazole. This process typically involves nucleophilic substitution, where the imidazole acts as a nucleophile attacking the carbonyl chloride group of the isoxazole derivative.
Synthesis Steps:
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Preparation of Isoxazole Carbonyl Chloride: This involves treating 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the carbonyl chloride derivative .
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Reaction with Imidazole Derivative: The carbonyl chloride is then reacted with 2-(ethylthio)-4,5-dihydro-1H-imidazole in a suitable solvent like dichloromethane or chloroform.
Potential Applications
While specific applications for this compound are not detailed in the search results, compounds with similar structures are often explored for their biological activity, including antimicrobial, antifungal, or anticancer properties. The combination of isoxazole and imidazole rings can provide a versatile scaffold for drug design due to their ability to interact with various biological targets.
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